molecular formula C11H9ClN2O3 B6211192 4-chloro-8-methoxy-5-methyl-3-nitroquinoline CAS No. 1974746-73-0

4-chloro-8-methoxy-5-methyl-3-nitroquinoline

Cat. No. B6211192
CAS RN: 1974746-73-0
M. Wt: 252.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-chloro-8-methoxy-5-methyl-3-nitroquinoline” is a chemical compound with the molecular formula C11H9ClN2O3 . It has a molecular weight of 252.65 . The compound is a derivative of quinoline, a class of organic compounds that are widely used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “4-chloro-8-methoxy-5-methyl-3-nitroquinoline” is characterized by a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This compound has a chlorine atom at the 4th position, a methoxy group (-OCH3) at the 8th position, a methyl group (-CH3) at the 5th position, and a nitro group (-NO2) at the 3rd position .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-8-methoxy-5-methyl-3-nitroquinoline involves the introduction of a chloro group, a methoxy group, a methyl group, and a nitro group onto a quinoline ring.", "Starting Materials": [ "2-chloro-5-methylquinoline", "4-methoxyphenyl magnesium bromide", "methyl iodide", "nitric acid", "sulfuric acid", "sodium nitrite", "hydrochloric acid" ], "Reaction": [ "2-chloro-5-methylquinoline is reacted with 4-methoxyphenyl magnesium bromide in the presence of a palladium catalyst to form 4-chloro-8-methoxy-5-methylquinoline.", "The resulting compound is then reacted with methyl iodide in the presence of a base to introduce a methyl group onto the quinoline ring, forming 4-chloro-8-methoxy-5-methyl-3-iodoquinoline.", "The iodo group is then replaced with a nitro group by reacting the compound with nitric acid in the presence of sulfuric acid, forming 4-chloro-8-methoxy-5-methyl-3-nitroquinoline.", "Finally, the nitro group is reduced to an amino group by reacting the compound with sodium nitrite and hydrochloric acid, forming 4-chloro-8-methoxy-5-methyl-3-aminoquinoline, which can be further converted to the desired compound through various methods." ] }

CAS RN

1974746-73-0

Product Name

4-chloro-8-methoxy-5-methyl-3-nitroquinoline

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.